molecular formula C26H28N2O4S B11599069 2-methylpropyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

2-methylpropyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11599069
M. Wt: 464.6 g/mol
InChI Key: QYUFYALWLDLJPO-UHFFFAOYSA-N
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Description

2-methylpropyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that includes a pyrimido[2,1-b][1,3]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multiple steps, starting with the preparation of the pyrimido[2,1-b][1,3]thiazine core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as substituted anilines and thioureas. The benzyloxyphenyl group is introduced through a nucleophilic substitution reaction, while the 2-methylpropyl ester is formed via esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carbonyl group in the pyrimido[2,1-b][1,3]thiazine core can be reduced to form an alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group would yield a benzoic acid derivative, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it useful in the study of enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Its chemical properties may make it suitable for use in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2-methylpropyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is not fully understood, but it is believed to involve interaction with specific molecular targets. These could include enzymes or receptors that are involved in key biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[2,1-b][1,3]thiazine derivatives, such as:

Uniqueness

What sets 2-methylpropyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate apart is its specific substitution pattern, which may confer unique chemical and biological properties. This could include enhanced binding affinity for certain targets or improved stability under physiological conditions.

Properties

Molecular Formula

C26H28N2O4S

Molecular Weight

464.6 g/mol

IUPAC Name

2-methylpropyl 8-methyl-4-oxo-6-(4-phenylmethoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C26H28N2O4S/c1-17(2)15-32-25(30)23-18(3)27-26-28(22(29)13-14-33-26)24(23)20-9-11-21(12-10-20)31-16-19-7-5-4-6-8-19/h4-12,17,24H,13-16H2,1-3H3

InChI Key

QYUFYALWLDLJPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OCC(C)C

Origin of Product

United States

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